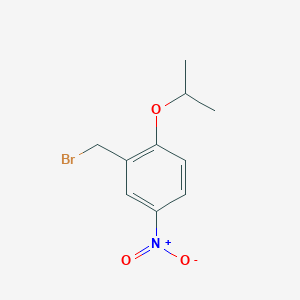

2-(Bromomethyl)-4-nitro-1-(propan-2-yloxy)benzene

Description

Properties

IUPAC Name |

2-(bromomethyl)-4-nitro-1-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO3/c1-7(2)15-10-4-3-9(12(13)14)5-8(10)6-11/h3-5,7H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTVGPAWJRQOLSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)[N+](=O)[O-])CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of 4-Nitrophenol Derivatives

-

- Potassium carbonate (K₂CO₃) is the preferred base due to its moderate strength and compatibility with acetone as solvent.

- Acetone, an aprotic polar solvent, enhances the SN2 reaction by stabilizing the phenoxide ion and allowing efficient nucleophilic attack on the alkyl bromide.

- Refluxing the reaction mixture at 56–80°C for 5 hours typically results in good yields (approximately 74–76%).

-

- 4-nitrophenol is treated with isopropyl bromide in the presence of K₂CO₃ in dry acetone.

- The reaction mixture is refluxed for 5 hours.

- After completion, the mixture is cooled, filtered to remove salts, and the product is isolated by solvent evaporation and recrystallization.

-

- Yields of 74–76% are reported under optimized conditions.

- Reaction monitoring by thin-layer chromatography (TLC) ensures completeness.

-

- Electron-withdrawing groups such as the nitro group increase the acidity of the phenol, stabilizing the phenoxide ion and favoring alkylation.

- Electron-donating groups tend to reduce yield by decreasing phenol acidity and phenoxide stability.

Bromomethylation Step

- The bromomethyl group is introduced via bromomethylation of the aromatic ring or by using a bromomethyl-substituted phenol as a starting material.

- Bromomethylation can be achieved using reagents such as bromomethyl methyl ether or paraformaldehyde with hydrobromic acid under acidic conditions.

- Careful control of reaction conditions is necessary to avoid over-bromination or side reactions.

Representative Data Table for Reaction Conditions and Yields

| Entry | Starting Material | Base (equiv.) | Solvent | Temp (°C) | Time (hrs) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | 4-nitrophenol | K₂CO₃ (3.5) | Acetone | Reflux | 5 | 76 | Optimized for 2-(bromomethyl)-4-nitro-1-(propan-2-yloxy)benzene |

| 2 | 2-bromo-4-methylphenol | K₂CO₃ (2) | Acetone | Reflux | 5 | 74 | Related compound synthesis for comparison |

| 3 | 4-nitrophenol | K₂CO₃ (3.5) | Acetone | RT | 16 | 53 | Lower yield at room temperature |

| 4 | 4-aminophenol | K₂CO₃ (3.5) | DMF | 80 | 48 | Variable | Alternative base and solvent system |

Research Findings and Analysis

Effect of Base and Solvent: Potassium carbonate in acetone under reflux provides the best yields for alkylation of phenols with alkyl bromides. Stronger bases or different solvents like DMF can be used but may require longer reaction times or give lower yields.

Substituent Effects: Electron-withdrawing groups such as nitro groups enhance the acidity of the phenol and stabilize the phenoxide intermediate, leading to higher yields. This is consistent with the observed 76% yield for the nitro-substituted compound.

Reaction Monitoring: TLC is used to monitor the reaction progress, ensuring completion before workup.

Purification: After reaction completion, the product is extracted, dried, and purified by recrystallization, commonly using methanol.

No Product Formation Under Certain Conditions: For example, attempts to synthesize related compounds in THF with lithium hydride as base at room temperature resulted in no product formation, highlighting the importance of solvent and base choice.

Summary of Preparation Method

| Step | Description |

|---|---|

| 1 | Dissolve 4-nitrophenol derivative in dry acetone. |

| 2 | Add potassium carbonate (3.5 equivalents) to the solution to generate phenoxide ion. |

| 3 | Heat the mixture under reflux (approximately 56–80°C) for 5 hours. |

| 4 | Slowly add isopropyl bromide (1.2–1.3 equivalents) to the reaction mixture. |

| 5 | Continue refluxing for the duration to ensure completion. |

| 6 | Cool the mixture, filter off inorganic salts, and remove solvent under reduced pressure. |

| 7 | Extract the product with an organic solvent (e.g., dichloromethane), dry over MgSO₄. |

| 8 | Purify the product by recrystallization from methanol. |

Chemical Reactions Analysis

Types of Reactions:

Nucleophilic Substitution: The bromomethyl group in 2-(bromomethyl)-4-nitro-1-(propan-2-yloxy)benzene is highly reactive towards nucleophiles, leading to substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride in hydrochloric acid.

Oxidation: The propan-2-yloxy group can undergo oxidation to form a corresponding ketone or carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products:

Nucleophilic Substitution: Formation of substituted benzene derivatives with various functional groups replacing the bromomethyl group.

Reduction: Formation of 2-(aminomethyl)-4-nitro-1-(propan-2-yloxy)benzene.

Oxidation: Formation of 2-(bromomethyl)-4-nitro-1-(propan-2-yloxy)benzaldehyde or 2-(bromomethyl)-4-nitro-1-(propan-2-yloxy)benzoic acid.

Scientific Research Applications

Chemistry:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Catalysis: Potential use as a ligand in catalytic reactions due to its unique functional groups.

Biology and Medicine:

Drug Development: Investigated for its potential as a building block in the synthesis of biologically active compounds, including antimicrobial and anticancer agents.

Industry:

Material Science: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(bromomethyl)-4-nitro-1-(propan-2-yloxy)benzene is primarily determined by its functional groups. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of various derivatives. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological targets. The propan-2-yloxy group can affect the compound’s solubility and overall chemical behavior.

Comparison with Similar Compounds

2-(Bromomethyl)-4-methyl-1-(propan-2-yloxy)benzene: Similar structure but with a methyl group instead of a nitro group.

2-(Bromomethyl)-4-chloro-1-(propan-2-yloxy)benzene: Similar structure but with a chloro group instead of a nitro group.

2-(Bromomethyl)-4-hydroxy-1-(propan-2-yloxy)benzene: Similar structure but with a hydroxy group instead of a nitro group.

Uniqueness: The presence of the nitro group in 2-(bromomethyl)-4-nitro-1-(propan-2-yloxy)benzene imparts unique reactivity, particularly in redox reactions and interactions with biological systems. This makes it distinct from its analogs with different substituents.

Biological Activity

2-(Bromomethyl)-4-nitro-1-(propan-2-yloxy)benzene is an organic compound characterized by its unique structure, which includes a bromomethyl group, a nitro group, and a propan-2-yloxy group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and reactivity profiles.

Chemical Structure and Properties

The chemical formula for 2-(Bromomethyl)-4-nitro-1-(propan-2-yloxy)benzene is C10H12BrNO3. The presence of the bromomethyl group at the second position makes it highly reactive towards nucleophiles, facilitating various chemical reactions such as nucleophilic substitution and reduction of the nitro group to an amino group. The nitro group can participate in redox reactions, influencing the compound's reactivity and interaction with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C10H12BrNO3 |

| Molecular Weight | 272.11 g/mol |

| Functional Groups | Bromomethyl, Nitro, Propan-2-yloxy |

| Reactivity | High due to bromomethyl and nitro groups |

The biological activity of 2-(Bromomethyl)-4-nitro-1-(propan-2-yloxy)benzene is primarily influenced by its functional groups:

- Nucleophilic Substitution : The bromomethyl group can undergo nucleophilic substitution, allowing for the formation of various derivatives that may exhibit different biological activities.

- Reduction : The nitro group can be reduced to an amino group, which may enhance the compound's pharmacological properties.

- Oxidation : The propan-2-yloxy group can be oxidized to form ketones or carboxylic acids, potentially altering the compound's solubility and bioactivity.

Anticancer Potential

Compounds containing nitro groups are often investigated for their anticancer properties. The ability of 2-(Bromomethyl)-4-nitro-1-(propan-2-yloxy)benzene to undergo redox reactions could facilitate interactions with cellular targets involved in cancer pathways. Preliminary studies on related compounds have indicated cytotoxic effects against cancer cell lines, warranting further investigation into this compound's potential as an anticancer agent .

Case Studies and Research Findings

- Synthesis and Reactivity Studies : A study highlighted the synthesis of similar compounds through bromination and nitration processes, emphasizing the reactivity of the bromomethyl group under various conditions. This suggests that 2-(Bromomethyl)-4-nitro-1-(propan-2-yloxy)benzene could serve as a versatile intermediate in pharmaceutical synthesis.

- Antioxidant Activity : Research on related compounds has demonstrated antioxidant activity through inhibition of free radicals, which could be attributed to the presence of the nitro and bromomethyl groups. This activity is crucial for developing therapeutic agents aimed at oxidative stress-related diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(Bromomethyl)-4-nitro-1-(propan-2-yloxy)benzene?

- The synthesis typically involves sequential functionalization of the benzene ring. A plausible route includes:

Etherification : Introducing the propan-2-yloxy group via nucleophilic substitution using isopropyl alcohol and a base.

Nitration : Directing the nitro group to the para position relative to the ether group under nitrating conditions (e.g., HNO₃/H₂SO₄).

Bromomethylation : Using brominating agents like N-bromosuccinimide (NBS) or HBr in the presence of a radical initiator to install the bromomethyl group at the ortho position relative to the nitro group .

- Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to minimize side reactions such as over-bromination or ether cleavage.

Q. What spectroscopic techniques are employed to confirm the structure of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR are used to verify substituent positions. For example, the deshielded proton on the bromomethyl group (δ ~4.5–5.0 ppm) and the nitro group’s electron-withdrawing effects on adjacent protons are diagnostic .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion ([M+H]⁺ or [M-H]⁻) and fragmentation patterns.

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to determine bond lengths, angles, and spatial conformation .

Q. What safety precautions are recommended when handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood to avoid inhalation.

- First Aid : In case of skin contact, wash immediately with soap and water for ≥15 minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .

- Storage : Store in a cool, dry place away from light and moisture to prevent decomposition, as nitro groups can sensitize the compound to thermal or photolytic degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

- Cross-Validation : Compare density functional theory (DFT) calculations (e.g., Gibbs free energy of activation) with experimental kinetic data (e.g., Arrhenius plots).

- Isotopic Labeling : Use deuterated analogs to trace reaction pathways and identify intermediates.

- In Situ Monitoring : Techniques like FTIR or Raman spectroscopy track real-time changes during reactions .

Q. What are the challenges in achieving regioselective bromomethylation in the synthesis of nitroaryl ethers?

- Electronic Effects : The nitro group deactivates the ring, directing electrophilic bromination to specific positions. However, steric hindrance from the propan-2-yloxy group may reduce yields.

- Catalyst Selection : Lewis acids like FeBr₃ or AlCl₃ enhance regioselectivity but require careful stoichiometry to avoid over-bromination .

- Radical Inhibitors : Adding TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) suppresses uncontrolled radical chain reactions.

Q. How does the presence of the nitro group influence the compound’s stability under various storage conditions?

- Thermal Stability : Nitro groups increase susceptibility to exothermic decomposition. Differential scanning calorimetry (DSC) can identify decomposition thresholds.

- Photolytic Degradation : UV-Vis spectroscopy monitors nitro-to-nitrite/nitrate transformations under light exposure. Stabilizers like BHT (butylated hydroxytoluene) may extend shelf life .

Q. What are the potential research applications of this compound in medicinal chemistry?

- Drug Intermediate : The bromomethyl group serves as a handle for Suzuki-Miyaura cross-coupling to attach pharmacophores (e.g., aryl or heteroaryl groups) .

- Antimicrobial Probes : Analogous nitroaryl ethers exhibit activity against Gram-positive bacteria, likely via nitroreductase-mediated mechanisms .

Q. How do researchers analyze crystallographic data to determine the molecular conformation of this compound?

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) to obtain intensity data.

- Refinement with SHELX : SHELXL refines atomic positions, thermal parameters, and occupancy factors. Discrepancies between observed and calculated electron density maps guide adjustments .

- Torsion Angle Analysis : Compare experimental dihedral angles (e.g., between the bromomethyl and nitro groups) with DFT-optimized geometries to assess steric strain .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.